molecular formula C8H6N4O B13064543 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde

5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13064543
M. Wt: 174.16 g/mol
InChI Key: DVVWWMGMHZMKLG-UHFFFAOYSA-N
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Description

5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring with an aldehyde functional group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form the triazole ring. The aldehyde group can then be introduced through formylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale “click” chemistry processes, which are known for their efficiency and high yield. These methods often use copper(I) catalysts to facilitate the cycloaddition reaction, followed by formylation using reagents such as Vilsmeier-Haack or Duff formylation.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.

Major Products

    Oxidation: 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carboxylic acid.

    Reduction: 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-methanol.

    Substitution: Various substituted triazole-pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science.

Biology and Medicine

In biology and medicine, this compound is studied for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, and derivatives of this compound are being explored for their antimicrobial, antifungal, and anticancer properties.

Industry

In industry, this compound is used in the synthesis of advanced materials, including polymers and coordination polymers. Its ability to form stable complexes with metals makes it valuable in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The aldehyde group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde
  • 4-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde
  • 5-(1H-1,2,3-Triazol-1-yl)pyridine-3-carbaldehyde

Uniqueness

5-(1H-1,2,4-Triazol-1-yl)pyridine-3-carbaldehyde is unique due to the position of the triazole ring and the aldehyde group, which influence its reactivity and coordination properties. The specific arrangement of these functional groups allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

5-(1,2,4-triazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H6N4O/c13-4-7-1-8(3-9-2-7)12-6-10-5-11-12/h1-6H

InChI Key

DVVWWMGMHZMKLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1N2C=NC=N2)C=O

Origin of Product

United States

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